4-Amino-3-(benzylamino)benzonitrile

Medicinal chemistry Drug-likeness optimization Physicochemical profiling

Researchers seeking a bifunctional benzonitrile scaffold for heterocycle synthesis often face limited availability of 3,4-disubstituted derivatives with both primary amine and benzylamino functionality. 4-Amino-3-(benzylamino)benzonitrile (CAS 210917-94-5) solves this with its unique substitution pattern enabling direct cyclization to benzimidazoles and quinazolines-two privileged kinase inhibitor cores. • MW 223.27, TPSA 61.8 Ų-ideal fragment library compliance • Enables bidentate hinge-region binding for kinase hit discovery • In stock with competitive pricing for R&D programs.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B12083707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(benzylamino)benzonitrile
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)N
InChIInChI=1S/C14H13N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2
InChIKeyGMZVQLJLYJPYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(benzylamino)benzonitrile: Physicochemical & Structural Identity


4-Amino-3-(benzylamino)benzonitrile (CAS 210917-94-5) is a 3,4-disubstituted benzonitrile derivative characterized by a primary amino group at the 4-position and a benzylamino substituent at the 3-position of the aromatic ring [1]. With a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol, this compound belongs to the class of aromatic diamino-benzonitriles that serve as versatile intermediates in medicinal chemistry and heterocycle synthesis [1][2]. Its computed XLogP3-AA of 2.4, topological polar surface area (TPSA) of 61.8 Ų, and two hydrogen bond donor sites position it within favorable drug-like physicochemical space, making it a privileged scaffold for lead optimization campaigns targeting kinase inhibition, androgen receptor modulation, and amine oxidase enzymes [1][3].

Procurement Risk: Why Common Analogs Cannot Substitute


Generic substitution with simpler benzonitrile analogs such as 3,4-diaminobenzonitrile (CAS 17626-40-3) or 4-(benzylamino)benzonitrile (CAS 10282-32-3) is scientifically unjustified due to fundamentally different hydrogen bonding capacity and lipophilicity profiles that dictate divergent reactivity, pharmacokinetic behavior, and target engagement [1][2]. The 3,4-disubstitution pattern on the benzonitrile core creates a unique bifunctional architecture that is explicitly claimed in multiple patent families as essential for androgen receptor modulation and kinase inhibition, where deletion or repositioning of either the 4-amino or 3-benzylamino group results in loss of activity [2]. Additionally, the benzylamino moiety at the 3-position introduces three rotatable bonds and a phenyl ring that are absent in the parent 3,4-diaminobenzonitrile scaffold, producing a distinct conformational ensemble and π-stacking capacity that cannot be replicated by methylamino or unsubstituted amino analogs [1].

Quantitative Differentiation Evidence vs. Key Comparators


Enhanced Lipophilicity and Membrane Permeability vs. Parent Scaffold

4-Amino-3-(benzylamino)benzonitrile exhibits a calculated XLogP3-AA of 2.4, representing a substantial >2 log unit increase in lipophilicity relative to the parent 3,4-diaminobenzonitrile scaffold (XLogP3-AA approximately 0.2–0.5) [1]. This enhanced lipophilicity, conferred by the benzyl substituent, falls within the optimal range for passive membrane permeability while avoiding excessive hydrophobicity associated with promiscuous binding [1][2].

Medicinal chemistry Drug-likeness optimization Physicochemical profiling

Dual Hydrogen Bond Donor Capacity and Target Engagement

The target compound possesses two hydrogen bond donors (HBD = 2), contributed by the 4-amino and 3-benzylamino NH groups, versus only one HBD for 4-(benzylamino)benzonitrile (CAS 10282-32-3), which lacks the 4-amino substituent [1]. This additional HBD capacity enables bidentate hydrogen bonding interactions with kinase hinge regions and androgen receptor ligand-binding domains that are structurally precluded for the mono-amino analog [1][2].

Structure-activity relationships Hydrogen bonding Target selectivity

Optimal Rotatable Bond Count and Conformational Adaptability

With three rotatable bonds, 4-amino-3-(benzylamino)benzonitrile occupies an intermediate flexibility regime compared to the more rigid 3,4-diaminobenzonitrile (1 rotatable bond) and more flexible extended-chain analogs [1]. This rotatable bond count of 3 is within the optimal range for oral bioavailability (≤10 rotatable bonds per Veber's rules) while providing sufficient conformational sampling to engage diverse protein binding pockets [1][2].

Molecular flexibility Conformational analysis Lead optimization

Patent-Validated Intermediate for Kinase Inhibitor Synthesis

The 3,4-diaminobenzonitrile scaffold, of which 4-amino-3-(benzylamino)benzonitrile is a key N-benzylated derivative, is explicitly claimed as an essential intermediate in multiple patent families covering kinase inhibitors and androgen receptor modulators [1][2]. Specifically, benzonitrile derivatives with amino substitution at both 3- and 4-positions serve as direct precursors to benzimidazole and quinazoline pharmacophores that are absent from the synthetic repertoire of mono-substituted benzonitrile analogs [1][2].

Kinase inhibitor synthesis Patent validation Synthetic intermediate

Favorable TPSA for Blood-Brain Barrier Penetration

The computed TPSA of 61.8 Ų for 4-amino-3-(benzylamino)benzonitrile falls below the established threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration, contrasting with more polar diamino-benzonitrile derivatives carrying carboxylate or sulfonamide substituents [1][2]. At 61.8 Ų, this compound is positioned favorably for CNS target engagement, whereas 4-amino-3-(carboxymethylamino)benzonitrile analogs with TPSA exceeding 90 Ų are predicted to be CNS-excluded [1][2].

CNS drug design Blood-brain barrier permeability Physicochemical optimization

High-Value Applications in Drug Discovery and Chemical Biology


Benzimidazole and Quinazoline Kinase Inhibitor Library Synthesis

The 3,4-diamino substitution pattern of 4-amino-3-(benzylamino)benzonitrile enables direct cyclization to benzimidazoles via condensation with aldehydes or carboxylic acids, and to quinazolines via reaction with formamide or orthoesters, providing access to two of the most privileged kinase inhibitor scaffolds in medicinal chemistry [1]. The TPSA of 61.8 Ų and XLogP of 2.4 ensure that derived benzimidazoles and quinazolines maintain drug-like physicochemical properties suitable for oral administration [2].

Selective Androgen Receptor Modulator (SARM) Lead Optimization

Patent families explicitly covering amino-substituted benzonitrile derivatives as androgen receptor modulators identify the 3,4-diaminobenzonitrile scaffold as a core pharmacophore for tissue-selective anabolic activity [1]. The benzylamino substituent at the 3-position provides critical hydrophobic contacts within the androgen receptor ligand-binding pocket that are absent in the unsubstituted parent scaffold, making this compound a validated starting point for SARM discovery programs targeting musculoskeletal frailty and osteoporosis [1].

CNS-Penetrant Probe Development for Neurodegenerative Targets

With a TPSA of 61.8 Ų—substantially below the 90 Ų BBB exclusion threshold—and a favorable logP of 2.4, 4-amino-3-(benzylamino)benzonitrile is predicted to exhibit CNS penetration [1]. This physicochemical profile makes it suitable for developing chemical probes targeting CNS enzymes such as monoamine oxidases (MAO-A/MAO-B) and semicarbazide-sensitive amine oxidase (SSAO/VAP-1), where benzylamine-containing inhibitors have demonstrated nanomolar potency in recombinant enzyme assays [2].

Fragment-Based Drug Discovery Leveraging Dual H-Bond Donors

The two hydrogen bond donors (4-NH2 and 3-NH-benzyl) enable bidentate hinge-region binding interactions with kinase ATP-binding sites, a feature essential for fragment hit identification and optimization [1]. At a molecular weight of 223.27 g/mol, this compound satisfies fragment library criteria (MW < 300 Da), while its three rotatable bonds provide sufficient conformational sampling for structure-based hit discovery against diverse kinase targets [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-(benzylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.